molecular formula C8H7ClOS B6304922 4-Chloro-3-(methylthio)benzaldehyde CAS No. 1289208-98-5

4-Chloro-3-(methylthio)benzaldehyde

Cat. No.: B6304922
CAS No.: 1289208-98-5
M. Wt: 186.66 g/mol
InChI Key: IJAIUCCJCLRFQA-UHFFFAOYSA-N
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Description

4-Chloro-3-(methylthio)benzaldehyde is an organic compound with the molecular formula C8H7ClOS and a molecular weight of 186.66 g/mol . It is a benzaldehyde derivative characterized by the presence of a chlorine atom at the fourth position and a methylthio group at the third position on the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-(methylthio)benzaldehyde can be synthesized through several methods. One common method involves the reaction of 4-chloro-3-nitrobenzaldehyde with methylthiol in the presence of a reducing agent . The reaction typically occurs under mild conditions, with the temperature maintained between 0°C and 25°C. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, with stringent control over reaction conditions such as temperature, pressure, and reaction time. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(methylthio)benzaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Chloro-3-(methylthio)benzaldehyde involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The presence of the chlorine and methylthio groups enhances its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-(methylthio)benzoic acid: An oxidation product of 4-Chloro-3-(methylthio)benzaldehyde.

    4-Chloro-3-(methylthio)benzyl alcohol: A reduction product of this compound.

    4-(Methylthio)benzaldehyde: A similar compound lacking the chlorine atom.

Uniqueness

This compound is unique due to the presence of both chlorine and methylthio groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

4-chloro-3-methylsulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClOS/c1-11-8-4-6(5-10)2-3-7(8)9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAIUCCJCLRFQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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